
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C13H19NO2. This compound is part of the indene family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of methoxy and methyl groups on the indene ring, along with an amine group, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4,7-dimethoxy-1-indanone with a suitable alkylating agent, followed by reduction and amination reactions. The reaction conditions often require the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxy-1-indanone: A precursor in the synthesis of 4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another indene derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group. This makes it distinct from other indene derivatives and potentially useful in a wider range of applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-7-8(2)13(16-4)11-6-9(14)5-10(11)12(7)15-3/h9H,5-6,14H2,1-4H3 |
InChI Key |
USZQZNNUVDQVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2CC(CC2=C1OC)N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

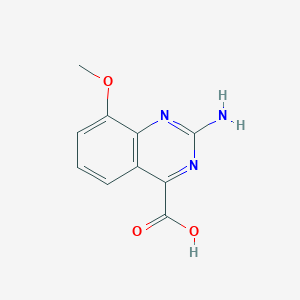
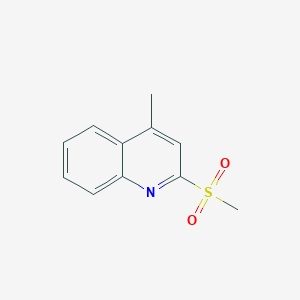

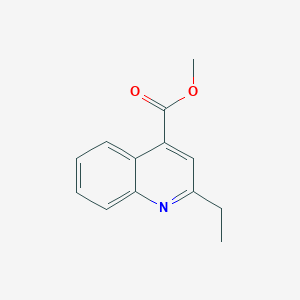

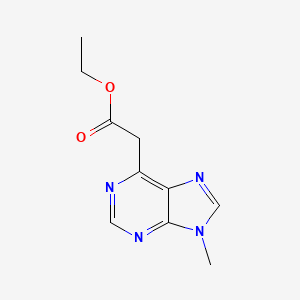

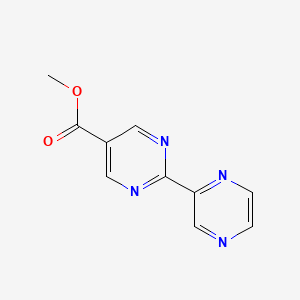
![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
